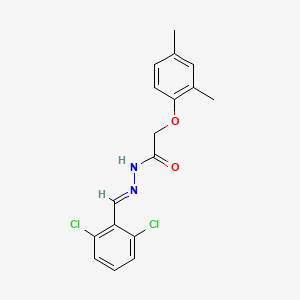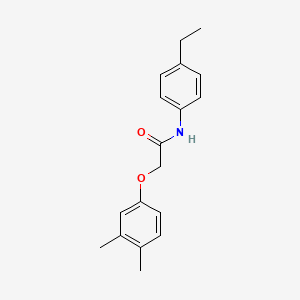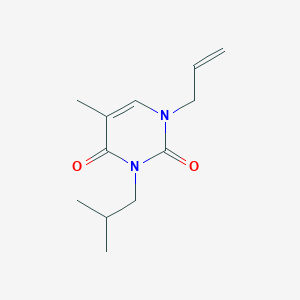![molecular formula C18H16Cl2N2O B5548834 2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)
2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar benzamides involves multiple steps, including the use of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines. These compounds are synthesized as potential neuroleptics and evaluated for inhibitory effects on specific behaviors in animal models, showing a correlation between structure and activity (Iwanami et al., 1981).
Molecular Structure Analysis
The crystal structure and molecular conformation of similar compounds have been determined using X-ray diffraction, showcasing specific dihedral angles between aromatic rings and orientations of functional groups (Saeed et al., 2010), (Geetha et al., 2019).
Chemical Reactions and Properties
The reactivity of such compounds includes their ability to undergo various chemical reactions, forming new derivatives with potential biological activities. The synthetic routes often involve refluxing with specific reagents to yield novel structures with distinct functional groups (Sharma et al., 2016).
Physical Properties Analysis
The physical properties, such as melting points and crystalline structures, are crucial for understanding the stability and suitability of these compounds for further applications. These properties are determined through comprehensive analytical techniques including IR, NMR, and MS spectra analysis (Tang Li-jua, 2015).
Chemical Properties Analysis
Chemical properties, including the reactivity towards various reagents and conditions, are explored through synthesis and characterization of derivatives. Studies demonstrate the potential of these compounds to interact with biological targets, influenced by their chemical structure and substituents (Pavlova et al., 2022).
Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Use
Research on compounds like metoclopramide and eticlopride highlights the study of benzamide derivatives in the context of their pharmacological properties and clinical applications, particularly in treating gastrointestinal and neurological disorders. Metoclopramide, for example, is used in gastro-intestinal diagnostics and in treating various types of vomiting and a variety of functional and organic gastro-intestinal disorders. It demonstrates how benzamide derivatives can impact gastrointestinal motility and provides a basis for exploring other benzamides for similar or novel therapeutic applications (Pinder et al., 2012).
Environmental Science and Toxicology
Studies on the environmental fate, behavior, and toxicology of compounds such as parabens and the herbicide 2,4-D illustrate the importance of understanding the ecological impact of chemical substances. These studies assess the persistence, bioaccumulation, and potential adverse effects of chemicals on ecosystems and human health, emphasizing the need for safe chemical use and the development of biodegradable alternatives (Haman et al., 2015).
Biodegradation and Environmental Remediation
The research on microbial biodegradation of herbicides based on 2,4-D highlights the role of microorganisms in mitigating environmental pollution. Such studies are crucial for developing bioremediation strategies to address the contamination of agricultural environments with synthetic herbicides and for understanding the mechanisms through which microorganisms can degrade and neutralize harmful chemicals (Magnoli et al., 2020).
Supramolecular Chemistry and Nanotechnology
Research on benzene-1,3,5-tricarboxamide (BTA) derivatives demonstrates the application of supramolecular chemistry in designing materials with novel properties for use in nanotechnology, polymer processing, and biomedical applications. This area of study provides insights into how the understanding of molecular self-assembly and intermolecular interactions can be leveraged to create advanced materials and devices (Cantekin et al., 2012).
Propiedades
IUPAC Name |
2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-11-13(14-4-2-3-5-17(14)22-11)8-9-21-18(23)15-7-6-12(19)10-16(15)20/h2-7,10,22H,8-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJAYHOMYNXHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5548760.png)

![(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide](/img/structure/B5548767.png)

![2-[3-(2-chlorophenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5548794.png)

![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5548817.png)



![1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5548856.png)
![N-[(3S*,4R*)-1-(2-fluorobenzoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5548863.png)
